Gadolinium-Indium (1/3) can be classified under metal oxides or intermetallic compounds depending on its specific phase and structure. Its synthesis often involves methods such as solid-state reactions or chemical vapor deposition. The compound is primarily sourced from gadolinium oxide and indium oxide, which are commercially available.
The synthesis of Gadolinium-Indium (1/3) can be achieved through several methods:
The solid-state reaction typically requires temperatures around 1000 °C to ensure complete reaction and phase formation. The chemical vapor deposition process operates under reduced pressure with precursors that decompose at elevated temperatures to deposit the desired film on substrates.
The molecular structure of Gadolinium-Indium (1/3) can be complex, often exhibiting a crystalline lattice that incorporates both gadolinium and indium ions. The precise arrangement can vary based on the synthesis method and conditions used.
Gadolinium-Indium (1/3) can participate in various chemical reactions, particularly in catalytic processes. For instance:
The reactivity is influenced by the oxidation states of gadolinium (commonly +3) and indium (+3), which play crucial roles in determining the compound's behavior in different chemical environments.
The mechanism by which Gadolinium-Indium (1/3) functions in applications such as catalysis involves the activation of reactants through coordination with metal centers. This interaction lowers activation energy barriers, facilitating reactions that would otherwise proceed slowly or not at all.
Studies indicate that the presence of gadolinium enhances magnetic properties which can influence reaction pathways, particularly in magnetic field-assisted catalysis.
Relevant data from studies indicate that Gadolinium-Indium compounds exhibit unique dielectric properties making them suitable for electronic applications .
Gadolinium-Indium (1/3) finds numerous scientific uses including:
Advanced vapor-phase deposition methods enable precise control over stoichiometry and morphology in Gd-In-oxide composites. Atomic layer deposition (ALD) stands out for its atomic-scale accuracy, particularly using precursors like trimethylindium (TMI) and gadolinium tris(isopropylcyclopentadienyl) (Gd(CpiPr)3). For Gd2O3 films, ALD achieves growth rates of 0.3–0.4 Å/cycle at 250–300°C with ozone or water as oxidants, while In2O3 processes using TMI/H2O require extended water exposure (2 Torr·s) to ensure complete ligand exchange due to higher activation barriers (In–CH3 bond energy: 169.8 kJ/mol) [3] [7]. Sol-gel synthesis offers a complementary solution-phase route, where indium tin oxide (ITO) precursors (e.g., InCl3/SnCl4 in alcohols) are adapted for Gd doping. This method yields amorphous films after spin-coating, with crystallization occurring during high-temperature annealing (400–600°C). Hybrid approaches, such as magnetron sputtering, facilitate the growth of ternary oxides like Gd-In-O with controlled oxygen partial pressures (10−4–10−5 mbar), directly influencing film conductivity and transparency [1] [6].
Table 1: ALD Parameters for Gd and In Oxide Thin Films
Precursor System | Reactant | Growth Rate (Å/cycle) | Optimal Temp (°C) | Key Challenges |
---|---|---|---|---|
Gd(thd)3 | O3 | 0.3 | 250–300 | Carbon residues (2.3 at%) |
(CpCH3)3Gd | H2O | 0.4 | 200–250 | Higher roughness |
In(CH3)3 | H2O | 1.0–1.5 | 150–200 | Incomplete ligand exchange |
InCl3 | H2O | 0.8 | 250 | Agglomeration risk |
Sequential deposition of Gd and In layers followed by oxidation enables precise interface engineering. Oxygen-rich annealing (pO2 = 10−4 mbar) transforms metallic bilayers into homogeneous GdIn3Ox phases, as confirmed by grazing-incidence XRD. This method leverages intercalation dynamics, where indium diffuses into gadolinium oxide matrices at 400–600°C, forming epitaxial structures on SiC or SiO2/Si substrates. Critical to this process is the use of reactive oxygen species (e.g., O3 or plasma-activated O2), which enhance oxidation kinetics and reduce carbon contamination compared to thermal H2O. For instance, O3 reduces carbon residues in Gd2O3 films to <1 at% versus 2–5 at% with H2O. In-situ monitoring via quartz crystal microbalance (QCM) reveals that alternating Gd/In layer deposition at 300°C with O3 pulsing yields 15% higher density films than co-deposition methods, minimizing phase segregation [3] [4] [7].
Post-deposition annealing critically governs crystallinity, phase purity, and interfacial stability in Gd-In-oxide films on silicon. Thermal processing (350–900°C) induces three key transitions:
Table 2: Annealing Effects on Gd-In-O/Si Properties
Annealing Condition | Phase Formed | Grain Size (nm) | Electrical Resistivity (Ω·cm) | Critical Observations |
---|---|---|---|---|
350°C, air | Amorphous GdInOx | <5 | 1.5 × 106 | Adhesion loss above 400°C |
600°C, N2 | Cubic In2O3 + Monoclinic Gd2O3 | 20–30 | 5.3 × 10−3 | Phase segregation at grain boundaries |
800°C, O2/N2 | Orthorhombic GdInO3 | 50–70 | 8.4 × 10−2 | 40% reduced defects with Al2O3 barrier |
Solution-phase synthesis of Gd-In complexes requires multidentate ligands to mitigate hydrolysis and unequal precipitation kinetics. Polyaminocarboxylate scaffolds like DTPA (diethylenetriamine pentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) form stable octadentate complexes with Gd3+ (log K = 22.5 for Gd-DTPA), but exhibit weaker affinity for In3+ (log K = 29 for In-DTPA vs. 35 for In-EDTA). To balance stability, hybrid chelators such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivatives are employed, where NOTA coordinates In3+ selectively, while pendant carboxylate arms bind Gd3+. This approach enables the synthesis of heterobimetallic complexes like GdIn(L)3 (L = Br-HOPO), achieving >95% metal retention at pH 7.4. Co-precipitation control is achieved using capping agents (e.g., oleic acid/oleylamine), which adsorb onto nascent GdInO3 nanoparticles during solvothermal synthesis (180°C, benzyl alcohol), limiting growth to <10 nm with narrow dispersity (PDI <0.1) [2] [8].
Table 3: Chelation Approaches for Gd-In Complexes
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